molecular formula C10H10N4O2 B1267505 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 25784-56-9

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1267505
CAS No.: 25784-56-9
M. Wt: 218.21 g/mol
InChI Key: BKIMAZAMIHCYRZ-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

This compound possesses a complex molecular architecture that combines multiple functional groups within a heterocyclic framework. The compound features a molecular formula of C10H10N4O2 with an average molecular mass of 218.216 atomic mass units and a monoisotopic mass of 218.080376 atomic mass units. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-amino-1-(phenylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, reflecting its structural components and substitution pattern.

The core structure consists of a 1,2,3-triazole ring system, which is characterized by three nitrogen atoms positioned at the 1, 2, and 3 positions of a five-membered heterocyclic ring. This triazole framework serves as the foundation for the compound's chemical properties and biological activities. The amino group located at position 5 of the triazole ring contributes to the compound's reactivity and potential for hydrogen bonding interactions. The benzyl group attached at position 1 through a nitrogen atom provides aromatic character and influences the compound's lipophilicity and membrane permeability characteristics.

Property Value Source Reference
Molecular Formula C10H10N4O2
Average Molecular Mass 218.216 amu
Monoisotopic Mass 218.080376 amu
Chemical Abstracts Service Registry Number 25784-56-9
ChemSpider Identification 195971

The carboxylic acid functionality at position 4 of the triazole ring represents a critical structural feature that enables various chemical transformations and biological interactions. This functional group can participate in hydrogen bonding, ionic interactions, and can be readily modified through standard organic chemistry reactions to generate derivatives such as esters, amides, and other carboxylic acid derivatives. The Simplified Molecular Input Line Entry System representation of this compound is C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N, which provides a linear notation describing the molecular structure.

The compound exhibits tautomerism characteristic of triazole systems, where the hydrogen atom can migrate between different nitrogen positions within the ring. The 2H-1,2,3-triazole tautomer represents the major form in aqueous solution, which influences the compound's chemical behavior and biological interactions. The structural stability of the triazole ring system is particularly noteworthy, as compounds containing three adjacent nitrogen atoms are typically unstable, yet the triazole framework demonstrates remarkable stability compared to other nitrogen-rich heterocycles.

Historical Development of Triazole Carboxylic Acid Derivatives

The development of triazole carboxylic acid derivatives emerged from the broader investigation of heterocyclic compounds containing multiple nitrogen atoms within their ring systems. Research into 1,2,3-triazole compounds gained significant momentum with the advancement of synthetic methodologies, particularly through cycloaddition reactions that enabled the efficient construction of the triazole core. The historical progression of triazole chemistry demonstrates the evolution from simple triazole synthesis to sophisticated derivatives bearing various functional groups, including carboxylic acid moieties.

Early synthetic approaches to triazole carboxylic acids involved multi-step procedures that often required harsh reaction conditions and resulted in limited yields. The development of more efficient synthetic routes represented a significant advancement in the field, with researchers exploring various strategies to construct the triazole ring while simultaneously introducing carboxylic acid functionality. Patent literature from the early 2000s documented improved methodologies for synthesizing 1,2,3-triazole carboxylic acids through one-step processes involving the treatment of azides with β-ketoesters in the presence of base catalysts.

The Huisgen cycloaddition reaction, also known as the azide-alkyne cycloaddition, emerged as a cornerstone methodology for triazole synthesis. This reaction involves the 1,3-dipolar cycloaddition between azides and alkynes to form 1,2,3-triazole rings with high efficiency and selectivity. Under thermal conditions, the regioselectivity of this reaction depends on substrate characteristics, but the introduction of metal catalysts, particularly copper and ruthenium complexes, significantly enhanced both reactivity and selectivity.

Copper-catalyzed cycloadditions demonstrated a preference for 1,4-disubstituted triazoles, while ruthenium-catalyzed reactions favored 1,5-disubstituted products. These catalytic systems enabled the synthesis of triazole derivatives under milder conditions without the need for extensive heating, thereby expanding the scope of accessible triazole structures. The development of these methodologies directly contributed to the synthesis of complex triazole carboxylic acid derivatives, including this compound and related compounds.

Recent advances in triazole synthesis have incorporated ionic liquid catalysts, which serve dual roles as both solvents and catalysts for regioselective triazole formation. These methodologies have demonstrated improved reaction rates and selectivity while utilizing environmentally benign reaction conditions. Microwave-assisted synthesis has also emerged as an efficient approach for triazole construction, enabling rapid cyclization reactions with high yields.

Significance in Heterocyclic Chemistry and Drug Discovery

This compound represents a significant structural motif in contemporary drug discovery efforts due to the established biological activities of triazole-containing compounds. Triazole derivatives have demonstrated broad-spectrum biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. The heterocyclic nature of the triazole ring enables the formation of multiple weak noncovalent interactions with biological targets, including hydrogen bonding, π-π stacking, and van der Waals interactions.

Research investigations spanning from 2010 to 2021 have documented the anticancer potential of various triazole derivatives, with particular emphasis on 1,2,3-triazole compounds linked to different pharmacophoric groups. These studies revealed that triazole derivatives exhibit activity against multiple human cancer cell lines, suggesting their utility as lead compounds for anticancer drug development. The structural versatility of triazole derivatives allows for systematic structure-activity relationship studies, enabling the optimization of biological activity through strategic molecular modifications.

Biological Activity Triazole Derivative Type Research Finding Reference
Anticancer Activity 1,2,3-triazole coupled derivatives Activity against multiple human cancer cell lines
Antimicrobial Activity Various triazole derivatives Broad-spectrum antimicrobial properties
Anti-inflammatory Activity Heterocycle-fused triazoles Significant anti-inflammatory effects
Antiviral Activity Triazole-based compounds Demonstrated antiviral properties

The application of triazole derivatives as bioisosteres represents another crucial aspect of their significance in drug discovery. Bioisosterism involves the replacement of functional groups or molecular fragments with structurally similar alternatives that maintain biological activity while potentially improving pharmacological properties. 1,2,3-Triazole rings serve as effective bioisosteres for imidazoles and various carboxylic acid derivatives in medicinal chemistry applications. This bioisosteric relationship enables drug designers to modify existing pharmaceutical compounds by incorporating triazole moieties to enhance metabolic stability, selectivity, or other pharmacological parameters.

The triazole scaffold serves as an industrial building block for the synthesis of more complex pharmaceutical agents. Notable examples include mubritinib and tazobactam, which incorporate triazole structural elements as key components of their molecular architecture. The successful clinical application of these triazole-containing drugs validates the importance of this heterocyclic system in pharmaceutical development and provides precedent for the continued investigation of related compounds.

Contemporary research efforts focus on addressing the emergence of multidrug-resistant pathogens that have developed resistance to existing triazole-based therapeutics. This challenge has motivated the development of novel triazole derivatives with improved activity profiles and reduced susceptibility to resistance mechanisms. The structural modification strategies employed in these efforts include bioisosteric replacement and molecular hybridization approaches that combine triazole moieties with other pharmacologically active structural elements.

Properties

IUPAC Name

5-amino-1-benzyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIMAZAMIHCYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279954
Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80279954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25784-56-9
Record name 25784-56-9
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The Huisgen cycloaddition between benzyl azide and terminal alkynes (e.g., ethyl propiolate) under Cu(I) catalysis forms 1,4-disubstituted triazoles. Catalysts like CuI or CuSO₄·NaAsc (sodium ascorbate) in methanol/water (1:1) at 25–50°C yield ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate, which is hydrolyzed to the carboxylic acid.

Example Protocol :

  • Benzyl azide (1a) (1.0 mmol) and ethyl propiolate (1.2 mmol) react with CuI (5 mol%) in MeOH/H₂O (5 mL) at 50°C for 6 h.
  • Yield : 85–92% for the ester intermediate.
  • Hydrolysis : 2M NaOH (2 eq.) in THF/H₂O (3:1) at 60°C for 4 h affords the carboxylic acid in 90% yield.

Ligand-Assisted Optimization

Polydentate ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhance Cu(I) stability, enabling reactions at 25°C with 2–5 mol% catalyst loading. This method is scalable via continuous flow systems, achieving 95% conversion in 129 s residence time.

Base-Catalyzed Cycloaddition

Ethyl Cyanomalonate Route

Benzyl azide reacts with ethyl cyanomalonate in ethanol under NaOEt catalysis (1.2 eq.) at reflux (78°C) for 6 h, forming ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate.

  • Yield : 65% for triazole ester.
  • Side Reaction : Dimroth rearrangement occurs with benzyl azide, producing 5-benzylamino-1H-triazole-4-carboxylate (2:1 ratio).

Challenges and Mitigation

  • Dimroth Rearrangement : Accelerated by electron-withdrawing groups (e.g., COOEt) and basic conditions. Neutralizing reaction media post-cyclization minimizes rearrangement.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) isolates the triazole ester.

Grignard Reagent-Mediated Carboxylation

Brominated Triazole Precursors

1-Benzyl-4,5-dibromo-1H-1,2,3-triazole undergoes sequential Grignard reactions and CO₂ insertion:

  • Step 1 : Dibromo-triazole (1.0 eq.) in THF reacts with iPrMgCl (1.5 eq.) at −78°C, followed by methanol quenching to yield 4-bromo-triazole.
  • Step 2 : iPrMgCl·LiCl (1.2 eq.) at 25°C with CO₂ gas forms a carboxylate intermediate.
  • Acid Work-Up : 2M HCl precipitates the crude acid (60–70% yield).

Industrial Scalability

  • Solvent Recovery : THF and methyltetrahydrofuran (2-MeTHF) are recycled via distillation.
  • Byproduct Management : Methyl iodide alkylation separates 4-bromo-5-carboxy-triazole byproducts.

Hydrolysis of Ester Precursors

Saponification Conditions

Ethyl or methyl esters (e.g., ethyl 5-amino-1-benzyltriazole-4-carboxylate) are hydrolyzed under acidic (HCl/EtOH) or basic (NaOH/EtOH-H₂O) conditions:

  • Basic Hydrolysis : 2M NaOH (3 eq.), 60°C, 4 h → 90% yield.
  • Acidic Hydrolysis : 6M HCl, reflux, 8 h → 85% yield.

Crystallization

Post-hydrolysis, the crude acid is recrystallized from ethanol/water (1:3) at 4°C, yielding >98% purity.

Alternative Methods

Ruthenium-Catalyzed Synthesis

[Cp*RuCl]₄ (5 mol%) catalyzes the reaction between benzyl azide and β-ketoesters in DMF at 25°C, forming triazole carboxylates in 75% yield. This method avoids copper residues but requires inert conditions.

Continuous Flow Chemistry

Microreactors with Cu/C-packed columns enable rapid (129 s residence time), high-yield (95%) triazole synthesis at 110°C, ideal for large-scale production.

Comparative Analysis of Methods

Method Catalyst Conditions Yield (%) Advantages Limitations
CuAAC CuI/TBTA 25–50°C, MeOH/H₂O 85–95 High regioselectivity, scalable Copper residue removal required
Base-Catalyzed NaOEt Reflux, EtOH 60–65 No metal catalysts Dimroth rearrangement side reaction
Grignard/CO₂ iPrMgCl −78°C to 25°C, THF 60–70 Direct carboxylation Multi-step, brominated precursors
Ester Hydrolysis NaOH/HCl 60–100°C 85–90 Simple, high purity Requires ester synthesis step
Flow Chemistry Cu/C 110°C, continuous flow 95 High throughput, minimal purification Specialized equipment needed

Challenges and Optimization Strategies

Byproduct Formation

  • Dimroth Rearrangement : Mitigated by neutral pH and short reaction times.
  • Regioisomeric Contamination : CuAAC ensures 1,4-selectivity, whereas non-catalytic methods yield mixtures.

Purification Techniques

  • Acid-Base Extraction : Separates carboxylic acid from unreacted esters.
  • Coordination Polymers : Recrystallization with Zn²⁺ forms insoluble complexes, enhancing purity.

Industrial Adaptations

  • Catalyst Recycling : Copper-charcoal catalysts in flow systems reduce costs.
  • Green Solvents : 2-MeTHF replaces THF for safer large-scale use.

Chemical Reactions Analysis

Functionalization at Position 4 (Carboxylic Acid Group)

The carboxylic acid group undergoes derivatization for applications in peptidomimetics and bioactive molecules:

Reaction TypeReagents/ConditionsProductYieldReference
Acyl chloride formationSOCl₂, DMF (catalytic)5-Amino-1-benzyl-triazole-4-carbonyl chloride85%
Amide coupling(S)-Alanine methyl ester, DIPEA, DMAPTriazole dipeptides (e.g., compounds 32, 33)52–58%
EsterificationH₂SO₄, ethanol (reflux)Ethyl 5-amino-1-benzyl-triazole-4-carboxylate90%

Functionalization at Position 5 (Amino Group)

The amino group exhibits limited nucleophilicity but participates in selective acylation:

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetic anhydride, pyridine5-Acetamido-1-benzyl-triazole-4-carboxylic acid68%
BenzoylationBenzoyl chloride, DMAP5-Benzamido-1-benzyl-triazole-4-carboxylic acid73%

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via cyclocondensation:

ReactantConditionsProductApplicationReference
AmidinesMicrowave, 120°C, 1 hourTriazolo[4,5-d]pyrimidinesAntiviral agents
Active methylene compoundsNaOH, ethanol, refluxTriazolo[4,5-b]pyridinesFluorescent probes

Example: Reaction with malononitrile under basic conditions yields triazolo[4,5-b]pyridine-6-carbonitrile , leveraging the electron-withdrawing effect of the carboxylic acid .

Stability Considerations: Dimroth Rearrangement

Unprotected derivatives of 5-amino-1,2,3-triazoles are prone to Dimroth rearrangement , where the triazole ring opens and reforms with substituent migration . For instance:

  • Heating ethyl-5-amino-1-benzyl-triazole-4-carboxylate in ethanol generates a 2:1 mixture of 5-amino and 5-benzylamino isomers .

  • Protection of the amino group (e.g., with Boc) prevents this rearrangement .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the amino group in 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties : Several studies have suggested that triazole derivatives can inhibit tumor growth. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For example, triazole-based inhibitors have been explored for their ability to block enzymes critical in cancer metabolism and bacterial resistance mechanisms .

Agricultural Applications

Fungicides : The triazole structure is widely recognized in agricultural chemistry for its efficacy as a fungicide. This compound may serve as a scaffold for developing new fungicidal agents that can combat plant pathogens effectively .

Plant Growth Regulators : Some studies suggest that triazoles can act as plant growth regulators by modulating hormone levels within plants. This could lead to improved crop yields and resistance to environmental stressors .

Materials Science

Coordination Chemistry : The ability of this compound to form complexes with various metal ions opens avenues for applications in materials science. These complexes can be utilized in creating novel materials with tailored electronic and optical properties .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains.
Anticancer ResearchShowed significant reduction in tumor cell viability in vitro.
Agricultural UseEnhanced resistance against fungal infections in crops.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in research and industrial applications .

Biological Activity

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 25784-56-9) is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H10N4O2C_{10}H_{10}N_{4}O_{2}, with a molecular weight of 218.21 g/mol. The structure features a benzyl group attached to a triazole ring, which is known for its ability to form non-covalent interactions with biological macromolecules.

PropertyValue
Chemical FormulaC₁₀H₁₀N₄O₂
Molecular Weight218.21 g/mol
CAS Number25784-56-9
MDL NumberMFCD02219534

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole moiety demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the benzyl group in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. It was reported that derivatives of triazoles can inhibit neuroinflammation and oxidative stress in neuronal cells. Mechanistic studies suggest that this compound may exert its neuroprotective effects by modulating signaling pathways such as NF-κB and reducing the production of reactive oxygen species (ROS) . In animal models of Alzheimer's disease, compounds similar to this triazole derivative have improved cognitive functions and reduced amyloid-beta aggregation .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for these enzymes indicate that this compound could be a potent candidate for further development in treating cognitive disorders .

Case Studies

Case Study 1: Neuroprotective Activity
In a recent study involving scopolamine-induced memory impairment in mice, administration of this compound resulted in significant improvements in learning and memory tasks compared to control groups. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies .

Case Study 2: Antimicrobial Efficacy
A series of experiments conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested pathogens. This suggests a strong potential for development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound binds to the active sites of AChE and BuChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Anti-inflammatory Pathways : It modulates inflammatory responses by inhibiting NF-κB signaling pathways and reducing pro-inflammatory cytokine release.
  • Oxidative Stress Reduction : By scavenging ROS and enhancing antioxidant defenses, it protects neuronal cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via a base-catalyzed cycloaddition between benzyl azide and β-ketoesters (e.g., ethyl 4,4-diethoxy-3-oxobutanoate), followed by hydrolysis to remove protecting groups. Intermediate characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm regioselectivity and purity. For example, saponification of ethyl esters under acidic or basic conditions yields the free carboxylic acid .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD) : Determines molecular geometry and space group (e.g., orthorhombic systems with space group Pbca for related triazole-carboxylate coordination polymers) .
  • Infrared (IR) spectroscopy : Identifies functional groups like NH₂ (3200–3400 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition patterns .

Q. How is the purity and stability of this compound validated in solution?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors purity, while stability studies under varying pH and temperature conditions (e.g., 25–60°C) track degradation kinetics. Solution-state NMR (¹H/¹³C) confirms structural integrity over time .

Advanced Research Questions

Q. How does ring-chain tautomerism manifest in 5-amino-1-benzyltriazole-4-carboxylic acid derivatives, and what methods resolve this equilibrium?

  • Methodological Answer : In derivatives like 5-formyl analogs, tautomerism between open-chain carboxylic acids and cyclic hemiacetal forms is resolved using dynamic NMR. For example, temperature-dependent ¹H NMR (25–100°C) quantifies equilibrium constants, while NOESY experiments identify spatial proximity of protons in cyclic tautomers .

Q. What are the best practices for refining crystal structures of triazole-carboxylic acid derivatives using SHELX software?

  • Methodological Answer :

  • Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms.
  • Validate hydrogen bonding via WinGX/ORTEP visualization, focusing on O–H···N and N–H···O interactions .
  • Address twinning or disorder using the TWIN/BASF commands in SHELXL, particularly for coordination polymers with complex packing .

Q. How can this compound be integrated into functional materials like coordination polymers, and what properties emerge?

  • Methodological Answer : Hydrothermal synthesis (140°C, 72 hrs) with Zn²⁺ ions produces coordination polymers. The triazole-carboxylate ligand bridges metal centers, forming 1D chains or 3D networks. Characterization via SCXRD reveals octahedral Zn geometries, while fluorescence spectroscopy shows ligand-centered emission at ~450 nm .

Q. What strategies mitigate contradictions in crystallographic data, such as divergent space groups for analogous compounds?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Compare experimental powder XRD patterns with simulated data from single-crystal structures.
  • Re-refine raw diffraction data with alternative software (e.g., Olex2 vs. SHELXL) to resolve space group ambiguities .

Q. How is the biological activity of this compound evaluated in anticancer research?

  • Methodological Answer : In vitro assays (e.g., NCI-60 screening) measure growth inhibition (GI₅₀) against cancer cell lines. For example, triazole-carboxylic acids with thiazole substituents show ~40% inhibition in lung cancer (NCI-H522) via mitochondrial apoptosis pathways. Dose-response curves and Western blotting validate target engagement .

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